molecular formula C15H13IO B1359027 3,4-Dimethyl-2'-iodobenzophenone CAS No. 951892-48-1

3,4-Dimethyl-2'-iodobenzophenone

Cat. No.: B1359027
CAS No.: 951892-48-1
M. Wt: 336.17 g/mol
InChI Key: OTJASIFGSPEEET-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2’-iodobenzophenone, also known as IODBP, is an organic compound and a member of the benzophenone family. It has a molecular weight of 336.17 . The IUPAC name for this compound is (3,4-dimethylphenyl)(2-iodophenyl)methanone .


Synthesis Analysis

The synthesis of 3,4-dimethyl-2-iodobenzoic acid, a related compound, has been reported in the literature . The synthesis involved a seven-step procedure with an overall yield of 45.0%. The structure of the target compound was identified by 1H-NMR and ESI-MS .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-2’-iodobenzophenone is represented by the linear formula C15H13IO . The InChI code for this compound is 1S/C15H13IO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 .


Physical and Chemical Properties Analysis

3,4-Dimethyl-2’-iodobenzophenone has a molecular weight of 336.17 .

Scientific Research Applications

Catalytic Activity and Chemical Synthesis

3,4-Dimethyl-2'-iodobenzophenone serves as a precursor in various chemical syntheses and catalytic processes, demonstrating its versatility in organic chemistry. For instance, it has been utilized in the palladium-catalyzed dimethylation of ortho-substituted iodoarenes using dimethyl carbonate, showcasing a novel strategy for meta-C-H methylation. This method facilitates the creation of complex organic molecules, highlighting the compound's significance in medicinal chemistry due to its impact on the pharmacological properties of organic molecules (Wu et al., 2021).

Material Science and Photovoltaic Applications

In material science, derivatives of this compound have been explored for their potential in photovoltaic applications. The synthesis of specific derivatives aims at creating materials with high singlet oxygen quantum yields, making them suitable for photodynamic therapy in cancer treatment. Such research demonstrates the compound's utility in developing new materials with significant applications in medical treatments and renewable energy sources (Pişkin et al., 2020).

Environmental and Biodegradation Studies

Environmental science research has also benefited from the study of compounds related to this compound, particularly in understanding the biodegradation processes of phenolic compounds. Studies have focused on how bacteria degrade various dimethylphenols, including derivatives similar to this compound, shedding light on potential environmental remediation techniques. This research is crucial for developing strategies to mitigate pollution and understand the microbial degradation pathways of complex organic pollutants (Viggor et al., 2002).

Advanced Functional Materials

In the field of advanced functional materials, derivatives of this compound have been synthesized for their unique mesomorphic properties, which are valuable for applications in electronic displays and photonic devices. The creation of novel columnar structures and investigation of their mesomorphic properties underscore the compound's utility in designing new materials with specific optical and electronic characteristics, which are essential for the next generation of technological devices (Schultz et al., 2001).

Properties

IUPAC Name

(3,4-dimethylphenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJASIFGSPEEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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